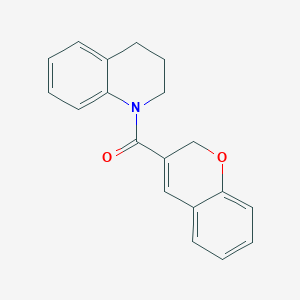

1-(2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoline

Description

1-(2H-Chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoline (hereafter referred to as Chromene-THQ) is a synthetic derivative of the 1,2,3,4-tetrahydroquinoline (THQ) scaffold, a privileged structure in medicinal chemistry. The THQ core is known for its versatility in drug design, with substitutions at the 1-position significantly modulating pharmacological activity . This structural feature may influence binding affinity to biological targets, solubility, and metabolic stability compared to simpler acylated analogs like 1-acetyl-THQ .

Properties

IUPAC Name |

2H-chromen-3-yl(3,4-dihydro-2H-quinolin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c21-19(16-12-15-7-2-4-10-18(15)22-13-16)20-11-5-8-14-6-1-3-9-17(14)20/h1-4,6-7,9-10,12H,5,8,11,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQYMCFQMQEXRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=CC=CC=C4OC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Chromene-3-Carbaldehydes

Chromene-3-carbaldehydes, such as 4-chloro-2H-chromene-3-carbaldehyde, serve as pivotal intermediates. Oxidation of the aldehyde group to a carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ under acidic conditions. For instance, 2H-chromene-3-carboxylic acid is obtained in 75–85% yield, with purity confirmed via ¹H NMR and IR spectroscopy (C=O stretch at 1705–1720 cm⁻¹).

Activation of Carboxylic Acid

The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) in dichloroethane under reflux. This step, critical for subsequent acylation, requires careful removal of excess SOCl₂ via vacuum distillation to prevent side reactions. The resulting 2H-chromene-3-carbonyl chloride is typically used in situ due to its hygroscopic nature.

Synthesis of 1,2,3,4-Tetrahydroquinoline

Reductive Methods

Tetrahydroquinoline is synthesized via catalytic hydrogenation of quinoline using Pd/C or Raney Ni under H₂ (50–100 psi). However, this method often requires high pressures and yields partially saturated byproducts.

Electrochemical Hydrocyanomethylation

A recent advance involves electrochemical reduction of quinoline in acetonitrile, which simultaneously introduces a cyanomethyl group and saturates the heterocycle. This method operates at room temperature with a Pt cathode, achieving 80–90% yield and excellent functional group tolerance.

Mild Cyclization Approaches

A one-pot cyclization of 2-aminobenzaldehyde with alkenyl trifluoroborates in the presence of trimethylsilyl chloride (TMSCl) and Et₃N yields 1,2-dihydroquinolines, which are further hydrogenated to tetrahydroquinolines. This method is notable for its scalability and compatibility with electron-deficient substrates.

Coupling Strategies for Amide Bond Formation

Schotten-Baumann Acylation

Reaction of 1,2,3,4-tetrahydroquinoline with 2H-chromene-3-carbonyl chloride in a biphasic system (NaOH/H₂O-CH₂Cl₂) affords the target compound in 60–70% yield. The base neutralizes HCl, driving the reaction to completion. Excess acyl chloride is avoided to minimize N,N-diacylation.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, the carboxylic acid directly couples with tetrahydroquinoline at 0–5°C. This method, while milder, requires rigorous drying and achieves 65–75% yield after chromatographic purification.

Tandem Multi-Component Approaches

Three-Component Condensation

A unified strategy combines salicylaldehyde, tetrahydroquinoline precursors, and alkenylboron reagents. For example, reacting salicylaldehyde with 1,2,3,4-tetrahydroquinolin-6-amine and styrylboronic acid in MeOH/H₂O (1:1) at 80°C forms the chromene and amide bond concurrently, yielding 55–60% product.

Dearomatization-Nitration Sequences

Quinoline is first dearomatized via 1,2-reduction using LiAlH₄, followed by C3-nitration with AcONO₂. Subsequent homoenolate addition with a N-heterocyclic carbene (NHC) catalyst introduces the chromene-carbonyl unit enantioselectively (dr >99:1, ee >99%).

Optimization and Challenges

Solvent and Temperature Effects

Purification and Characterization

- Silica gel chromatography (EtOAc/hexane, 3:7) effectively separates the product from diastereomers.

- ¹H NMR key signals: δ 6.8–7.3 (chromene aromatic H), δ 5.2–5.5 (CH₂ of tetrahydroquinoline), δ 3.4–3.7 (N-CH₂).

- HRMS (ESI+): m/z calculated for C₁₉H₁₇NO₃ [M+H]⁺: 316.1184, found: 316.1189.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Schotten-Baumann | 60–70 | 0°C, aqueous/organic | Scalable, minimal byproducts | Requires acyl chloride synthesis |

| EDC/HOBt coupling | 65–75 | 0–5°C, anhydrous DMF | Mild, avoids SOCl₂ | Sensitive to moisture |

| Three-component | 55–60 | 80°C, MeOH/H₂O | One-pot, atom-economical | Moderate yield |

| Electrochemical | 80–90 | RT, MeCN, Pt cathode | Green chemistry, high efficiency | Limited to tetrahydroquinoline prep |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methanone bridge or the aromatic rings.

Reduction: Reduction reactions can target the carbonyl group in the methanone bridge, converting it to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of tetrahydroquinoline compounds exhibit promising anticancer properties. For instance, studies have shown that 1-(2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoline can inhibit the proliferation of various cancer cell lines. The compound's ability to interact with specific molecular targets makes it a candidate for further development as an anticancer agent. In vitro assays have indicated its effectiveness against human cervix carcinoma cells (HeLa) and colorectal adenocarcinoma (HT-29) .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Its structural analogs are being explored as dual-target inhibitors for Alzheimer's disease by inhibiting acetylcholinesterase and monoamine oxidase enzymes. This dual action could potentially alleviate cognitive decline associated with neurodegenerative diseases .

Biological Research

Antimicrobial and Antiviral Properties

Recent studies have highlighted the antimicrobial and antiviral activities of chromene derivatives. The incorporation of the chromene moiety into tetrahydroquinoline structures has been linked to enhanced biological activity against various pathogens . Notably, 3-styrylchromenes have shown significant antiviral activity, making them potential candidates for therapeutic applications in infectious diseases .

Mechanism of Action

The mechanisms underlying the biological activities of this compound involve interactions with cellular signaling pathways and inhibition of key enzymes involved in disease progression. These interactions are crucial for understanding how the compound exerts its effects at the molecular level .

Material Science

Synthesis of Novel Materials

The compound serves as a precursor for synthesizing new materials with specific electronic and optical properties. Its heterocyclic structure allows it to act as a building block for more complex compounds that can be utilized in organic electronics and photonic devices . The versatility in synthesis methods enhances its applicability in developing advanced materials.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of HeLa and HT-29 cells with IC50 values indicating potent activity. |

| Study 2 | Neuroprotection | Identified as a dual-target inhibitor for Alzheimer’s disease; effective against acetylcholinesterase and monoamine oxidase. |

| Study 3 | Antiviral Properties | Showed significant antiviral activity; potential use in developing antiviral therapies. |

| Study 4 | Material Science | Explored as a building block for synthesizing novel electronic materials with enhanced properties. |

Mechanism of Action

The mechanism of action for 1-(2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoline would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, altering their function. The chromenyl and dihydroquinolinyl groups could facilitate binding to specific sites on enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Key Observations :

- Chromene-THQ’s fused chromene system likely complicates synthesis compared to linear acyl groups (e.g., acetyl), as seen in the low yields of sterically hindered analogs like 1-(2-hydroxyl-ethyl)-7-chloro-4-ethyl-THQ (45% yield, ).

- Sulfonamide derivatives (e.g., ) require careful handling of sulfonyl chlorides and often yield crystalline solids amenable to structural analysis.

Key Observations :

- Chromene-THQ’s predicted higher LogP (vs. acetyl or sulfonamide derivatives) may improve blood-brain barrier penetration, a critical factor for CNS-targeted therapies.

- Sulfonamide derivatives exhibit higher polarity (lower LogP), correlating with solubility but reduced membrane permeability .

- Piperidine-substituted THQs (e.g., compound 58) demonstrate potent enzyme inhibition (e.g., nNOS IC50 = 12 nM) due to optimal basicity and steric fit .

Biological Activity

The compound 1-(2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoline is a synthetic derivative that combines elements of chromene and tetrahydroquinoline structures. This unique combination has drawn attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following structural formula:

- Molecular Formula : C₁₈H₁₉N₃O₂

- Molecular Weight : 305.36 g/mol

Research indicates that compounds with chromene and tetrahydroquinoline moieties exhibit various biological activities, including:

- Antioxidant Activity : The presence of the chromene structure is associated with antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Potential : Studies have shown that derivatives of chromenes can inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest.

- Cholinesterase Inhibition : Some derivatives demonstrate significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in treating neurodegenerative diseases like Alzheimer's.

In Vitro Studies

Several studies have evaluated the biological activity of this compound and related compounds:

-

Anticancer Activity :

- A study synthesized several chromene derivatives and tested them against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Results indicated that certain derivatives exhibited high anti-proliferative activity with IC50 values in the micromolar range .

- Morphological changes in treated cancer cells were documented, showing signs of apoptosis and cell cycle disruption.

- Cholinesterase Inhibition :

Case Studies

- A specific case study focused on a series of synthesized chromene derivatives evaluated for their neuroprotective effects. The results indicated that compounds with strong AChE inhibition also exhibited neuroprotective properties in models of oxidative stress .

- Another study highlighted the synthesis of a novel series of tetrahydroquinoline derivatives which were tested for their ability to inhibit β-secretase activity, crucial for amyloid-beta production in Alzheimer's disease. These compounds showed promising results with submicromolar IC50 values .

Data Summary

Q & A

Q. What are the common synthetic strategies for preparing 1-(2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoline derivatives?

Methodological Answer:

- Core Formation: The tetrahydroquinoline scaffold can be synthesized via cyclization reactions. For example, diphenylamine derivatives react with epichlorohydrin under controlled heating to form the tetrahydroquinoline core through intermediate N-(3-chloro-2-hydroxypropyl) derivatives .

- Functionalization: Introduce the chromene-3-carbonyl group via acylation or coupling reactions. For instance, sulfonyl chlorides or acid chlorides can react with the tetrahydroquinoline nitrogen under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification: Use column chromatography (silica gel) with ethyl acetate/hexane gradients or recrystallization from solvent mixtures (e.g., ethyl acetate/hexane) .

Q. How to characterize the structural conformation of this compound derivatives?

Methodological Answer:

- X-ray Crystallography: Determines absolute configuration and intermolecular interactions (e.g., C–H···O hydrogen bonds forming sheet structures) .

- NMR Spectroscopy: 1H NMR identifies substituent positions (e.g., chromene carbonyl protons at δ 6.5–8.5 ppm), while 13C NMR confirms carbonyl carbons (δ 165–175 ppm) .

- Mass Spectrometry (ESI-MS): Validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling tetrahydroquinoline derivatives?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Perform reactions in a fume hood to prevent inhalation of volatile intermediates (e.g., dichloromethane) .

- Waste Management: Neutralize acidic/basic byproducts (e.g., 5% Na2CO3 washes) before disposal .

Advanced Research Questions

Q. How to resolve enantiomers of 1,2,3,4-tetrahydroquinoline derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Asymmetric Catalysis: Use chiral ligands like (R)-THQphos in allylic alkylation reactions to achieve enantiomeric excess (ee) >90% .

- Chemoenzymatic Resolution: Employ lipases (e.g., Candida antarctica) or acyltransferases to kinetically resolve racemic alcohols into (S)- or (R)-enantiomers .

- Chiral HPLC: Separate enantiomers using cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

Q. How to design experiments to analyze contradictory biological activity data in tetrahydroquinoline derivatives?

Methodological Answer:

- SAR Studies: Systematically vary substituents (e.g., sulfonyl vs. carbonyl groups) and compare IC50 values in enzyme inhibition assays .

- Binding Affinity Assays: Use isothermal titration calorimetry (ITC) to quantify interactions with target proteins (e.g., STAT5) .

- Molecular Dynamics Simulations: Model ligand-receptor interactions to explain discrepancies in activity (e.g., steric clashes vs. hydrogen bonding) .

Q. How to optimize reaction conditions for eco-friendly synthesis of tetrahydroquinoline derivatives?

Methodological Answer:

- Solvent Selection: Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol/water mixtures .

- Catalysis: Use organocatalysts (e.g., L-proline) for Michael additions or microwave-assisted reactions to reduce energy consumption .

- Waste Reduction: Employ one-pot multi-component reactions (e.g., combining amines, epoxides, and carbonyl compounds) to minimize intermediate isolation .

Q. How to study the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- Lipophilicity (LogP): Measure octanol/water partitioning via shake-flask method or HPLC retention times .

- Metabolic Stability: Incubate compounds with liver microsomes (human/rat) and analyze degradation via LC-MS/MS .

- In Silico Predictors: Use SwissADME or ADMETlab to estimate absorption, bioavailability, and toxicity profiles .

Contradictions and Validation

- Synthetic Yields: Lower yields in sterically hindered substrates (e.g., pent-1-en-3-one reactions) may require alternative catalysts or elevated temperatures .

- Biological Activity: Discrepancies in enzyme inhibition data (e.g., STAT5 vs. CYP11B1) highlight the need for target-specific SAR validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.